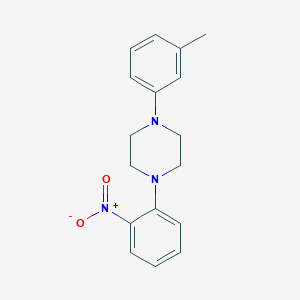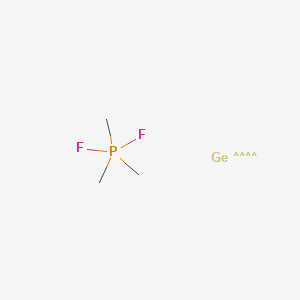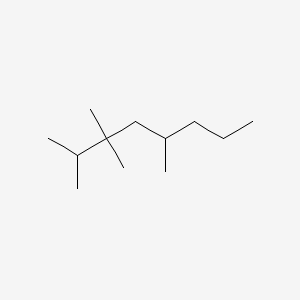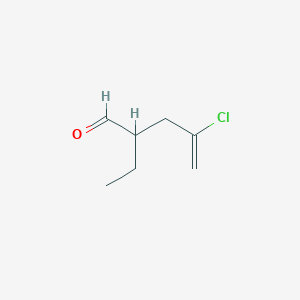
4-Chloro-2-ethylpent-4-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-2-ethylpent-4-enal: is an organic compound with the molecular formula C7H11ClO It is characterized by the presence of a chlorine atom, an ethyl group, and an aldehyde functional group attached to a pentene backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-2-ethylpent-4-enal can be achieved through several methods. One common approach involves the chlorination of 2-ethylpent-4-enal. This reaction typically requires a chlorinating agent such as thionyl chloride (SOCl2) or phosphorus trichloride (PCl3) under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chlorination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced separation techniques to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-2-ethylpent-4-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions. For example, reacting with sodium methoxide (NaOCH3) can replace the chlorine with a methoxy group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an aqueous solution.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Sodium methoxide (NaOCH3) in methanol.
Major Products:
Oxidation: 4-Chloro-2-ethylpent-4-enoic acid.
Reduction: 4-Chloro-2-ethylpent-4-enol.
Substitution: 4-Methoxy-2-ethylpent-4-enal.
Scientific Research Applications
4-Chloro-2-ethylpent-4-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions, particularly those involving aldehyde dehydrogenases.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or drug delivery systems, may utilize this compound.
Industry: It can be used in the production of specialty chemicals, including agrochemicals and fragrances.
Mechanism of Action
The mechanism of action of 4-Chloro-2-ethylpent-4-enal depends on the specific reactions it undergoes. For example, in oxidation reactions, the aldehyde group is converted to a carboxylic acid through the transfer of electrons and the addition of oxygen. In reduction reactions, the aldehyde group gains electrons and hydrogen atoms to form an alcohol. The chlorine atom’s reactivity in substitution reactions is due to its ability to leave the molecule, allowing other nucleophiles to attach to the carbon backbone.
Comparison with Similar Compounds
4-Chloro-2-pentene: This compound has a similar structure but lacks the aldehyde group, making it less reactive in certain types of chemical reactions.
4-Chloro-2-ethyl-2-methylpent-4-enal: This compound has an additional methyl group, which can influence its reactivity and physical properties.
Uniqueness: 4-Chloro-2-ethylpent-4-enal is unique due to the presence of both a chlorine atom and an aldehyde group on the same molecule. This combination allows for a wide range of chemical reactions and makes it a versatile intermediate in organic synthesis.
Properties
CAS No. |
62242-09-5 |
|---|---|
Molecular Formula |
C7H11ClO |
Molecular Weight |
146.61 g/mol |
IUPAC Name |
4-chloro-2-ethylpent-4-enal |
InChI |
InChI=1S/C7H11ClO/c1-3-7(5-9)4-6(2)8/h5,7H,2-4H2,1H3 |
InChI Key |
OJYWKPVTPVNCEH-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CC(=C)Cl)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


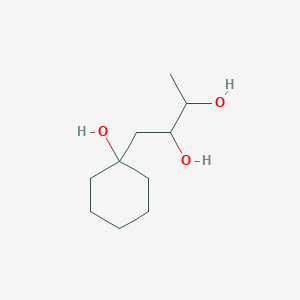
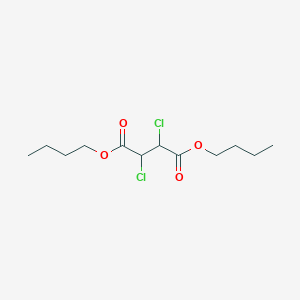
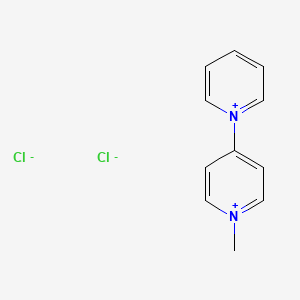
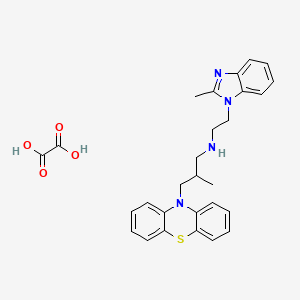
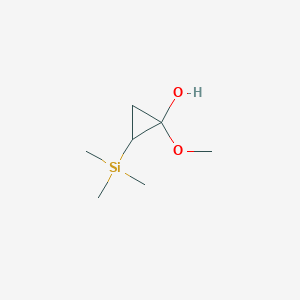
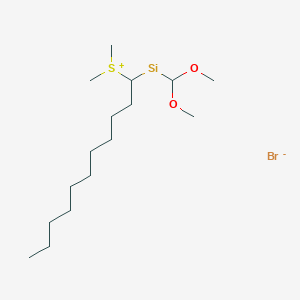
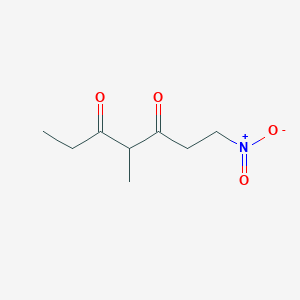
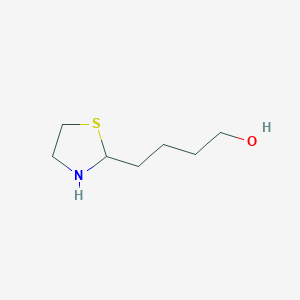
![N-[1-(Cyclohexylamino)-4-methyl-1,3-dihydro-2H-inden-2-ylidene]hydroxylamine](/img/structure/B14544824.png)
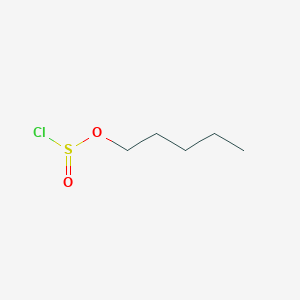
![N,N'-(Ethane-1,2-diyl)bis[N-(3-methylbutyl)dodecanamide]](/img/structure/B14544829.png)
